molecular formula C12H17NO2S B7558375 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone

2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone

Cat. No.: B7558375
M. Wt: 239.34 g/mol
InChI Key: FBZPIFAWZWCJQW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a heterocyclic compound that features a morpholine ring substituted with dimethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone typically involves the reaction of 2,6-dimethylmorpholine with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine react with thiophene-2-carboxaldehyde under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A related compound with similar structural features but different functional groups.

    N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: Another compound with a morpholine ring and additional functional groups.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-6-13(7-10(2)15-9)8-11(14)12-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZPIFAWZWCJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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